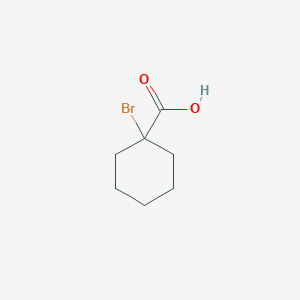

1-bromocyclohexane-1-carboxylic acid

Description

Significance as a Halogenated Cycloalkane Carboxylic Acid

Halogenated cycloalkanes are a significant class of compounds in organic chemistry, serving as versatile precursors and intermediates in the synthesis of a wide array of organic molecules. vaia.com Their utility stems from the reactivity of the carbon-halogen bond, which allows the halogen to act as a good leaving group in nucleophilic substitution and elimination reactions. acs.orgwikipedia.org This reactivity makes them valuable building blocks in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.com

Carboxylic acids are also fundamental in synthetic chemistry due to their widespread availability from natural and industrial sources and the diverse reactions their carboxyl group can undergo. acs.orgbyjus.com The presence of both a halogen and a carboxylic acid group on a cycloalkane frame, as in 1-bromocyclohexane-1-carboxylic acid, creates a bifunctional molecule with enhanced synthetic potential. Specifically, as an α-bromo carboxylic acid, it is an important intermediate for synthesizing other molecules like α-hydroxy carboxylic acids and α-amino acids through nucleophilic substitution of the bromine atom. libretexts.org

Context within Synthetic Organic Chemistry Research

In synthetic organic chemistry, this compound serves as a valuable intermediate. The α-positioning of the bromine atom relative to the carbonyl group enhances the reactivity of the α-carbon toward SN2 reactions. libretexts.org This increased reactivity is due to the stabilization of the transition state by the adjacent electrophilic carbonyl carbon, making compounds like α-bromo carboxylic acids useful for introducing new functional groups at this position. libretexts.org

The carboxylic acid moiety can be converted into other functional groups such as esters, amides, and acid chlorides, further expanding its synthetic utility. libretexts.org For instance, the Hell-Volhard-Zelinskii reaction is a key method for the α-bromination of carboxylic acids, creating intermediates that can be subsequently reacted with nucleophiles. libretexts.org The resulting α-bromo acids can be converted into esters by reaction with an alcohol. libretexts.org This versatility allows chemists to use this compound as a starting point for constructing more complex molecular architectures.

Current Research Challenges and Opportunities

A central challenge in organic synthesis is the development of highly efficient and selective reactions. While methods for creating α-bromo carboxylic acids are established, ongoing research seeks to improve reaction conditions, yields, and stereoselectivity, particularly when creating chiral centers. Because the Hell-Volhard-Zelinskii reaction proceeds through an enol intermediate, it typically results in a racemic mixture at the α-carbon, presenting a challenge for stereospecific synthesis. libretexts.org

Opportunities for this class of compounds lie in their application as building blocks for novel bioactive molecules. The carboxylic acid group is a key feature in many drugs, though it can sometimes lead to issues with metabolic stability or membrane diffusion. nih.gov Research into bioisosteres—substitutes for carboxylic acids—is an active field aimed at overcoming these limitations. nih.gov Furthermore, derivatives of related structures, such as cyclohexene (B86901) carboxylic acids, are being investigated for potential anti-inflammatory and antimicrobial properties, suggesting a possible avenue for future research involving this compound derivatives. mdpi.comnih.gov The continued development of novel synthetic methods, such as new ways to modify carboxylic acids, also presents an opportunity to expand the utility of these foundational molecules in drug design and materials science. unc.edu

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFXNUAYBKPUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55106-53-1 | |

| Record name | 1-bromocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Considerations

Direct Bromination Approaches

Direct bromination strategies commence with cyclohexane-1-carboxylic acid, targeting the substitution of the hydrogen atom at the alpha-position (C1) with a bromine atom. The success of this approach hinges on activating the α-carbon to facilitate the substitution.

Bromination of Cyclohexane-1-carboxylic Acid

The direct α-bromination of cyclohexane-1-carboxylic acid is a well-established transformation, predominantly achieved through the Hell-Volhard-Zelinsky reaction. wikipedia.org This method is highly effective for the α-halogenation of carboxylic acids that possess at least one alpha-hydrogen.

The most prominent electrophilic pathway for the synthesis of 1-bromocyclohexane-1-carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comblogspot.com This reaction transforms an alkyl carboxylic acid into its α-bromo derivative. wikipedia.org The mechanism does not involve direct electrophilic attack on the carboxylic acid itself, but rather on an activated intermediate.

The reaction proceeds through several key steps:

Formation of Acyl Bromide: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the cyclohexane-1-carboxylic acid to convert the hydroxyl group into a better leaving group, forming cyclohexanecarbonyl bromide. wikipedia.orgmasterorganicchemistry.com

Enolization: The acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form. This step is crucial as it creates a nucleophilic α-carbon. masterorganicchemistry.comnrochemistry.com

Bromination of the Enol: The enol tautomer acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated acyl bromide. wikipedia.org

Hydrolysis: The resulting 1-bromo-cyclohexanecarbonyl bromide can then be hydrolyzed, often during an aqueous workup, to yield the final product, this compound. nrochemistry.com

This pathway is an effective example of leveraging an intermediate's reactivity to achieve a transformation that is unfavorable on the starting material.

Free radical halogenation is another potential mechanism for the bromination of the cyclohexane (B81311) ring. quora.com In the presence of UV light or heat, bromine (Br₂) can undergo homolytic cleavage to form bromine radicals (Br•). echemi.com These radicals can then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. quora.comechemi.com

The process would follow the standard steps of a radical chain reaction:

Initiation: Formation of bromine radicals from Br₂ using light or heat.

Propagation: A bromine radical abstracts the α-hydrogen from cyclohexane-1-carboxylic acid to form an HBr molecule and a tertiary radical at the C1 position. This radical then reacts with another Br₂ molecule to form the product and a new bromine radical.

Termination: Combination of any two radical species.

While the tertiary α-hydrogen on cyclohexane-1-carboxylic acid is a favorable site for radical abstraction, this method is generally less selective than the Hell-Volhard-Zelinsky reaction and can lead to a mixture of products due to the possibility of hydrogen abstraction from other positions on the ring. quora.com

The choice of reagents and catalysts is paramount in directing the outcome of the bromination reaction. Their roles are distinct and tailored to specific mechanistic pathways.

| Reagent/Catalyst | Role in Synthesis | Applicable Pathway | Mechanism |

| Br₂ | Brominating Agent | Electrophilic (HVZ) & Radical | Serves as the source of bromine for substitution. In the HVZ reaction, it acts as an electrophile for the enol intermediate. wikipedia.org In radical pathways, it is the source of bromine radicals. echemi.com |

| PBr₃ | Catalyst | Electrophilic (HVZ) | Converts the carboxylic acid into a more reactive acyl bromide intermediate, which is essential for enolization. wikipedia.orgalfa-chemistry.com |

| Fe | Lewis Acid Catalyst | Electrophilic Aromatic Substitution | Typically used to polarize Br₂ for electrophilic substitution on aromatic rings. It is not effective for the α-bromination of aliphatic carboxylic acids. |

| N-bromosuccinimide (NBS) | Brominating Agent | Radical | A common reagent for allylic and benzylic bromination. It can serve as a source of bromine radicals in low concentration, potentially favoring substitution at the activated α-position. |

Regioselectivity and Stereoselectivity in Bromination

Regioselectivity: The Hell-Volhard-Zelinsky reaction is highly regioselective, leading exclusively to bromination at the α-position of the carboxylic acid. wikipedia.orgalfa-chemistry.com This high degree of control is a direct consequence of the mechanism, which proceeds through an enol or enolate intermediate, thereby activating the α-carbon specifically for electrophilic attack. In contrast, radical bromination is typically less regioselective. While the tertiary C-H bond at the α-position is weaker and more susceptible to radical abstraction than the secondary C-H bonds on the cyclohexane ring, a mixture of brominated isomers could still potentially be formed. masterorganicchemistry.com

Stereoselectivity: The target molecule, this compound, is achiral as the C1 carbon is not a stereocenter. Therefore, the bromination of cyclohexane-1-carboxylic acid does not generate any new stereocenters, and considerations of stereoselectivity in forming the final product are not applicable.

Carboxylation Strategies

An alternative synthetic approach involves forming the carbon-carboxyl bond as a key step. This strategy typically starts with a brominated cyclohexane precursor and introduces the carboxylic acid group via reaction with an electrophilic carbon source like carbon dioxide (CO₂).

A plausible, though challenging, route would involve the creation of a nucleophilic carbanion or an organometallic equivalent at the C1 position of a brominated cyclohexane. For instance, the carboxylation of a Grignard reagent is a classic method for synthesizing carboxylic acids. vaia.comyoutube.com

The synthesis of this compound via this strategy could be envisioned as follows:

| Step | Description | Reactants | Product |

| 1 | Formation of Grignard Reagent | 1,1-dibromocyclohexane, Mg | 1-bromo-1-(bromomagnesio)cyclohexane |

| 2 | Carboxylation | 1-bromo-1-(bromomagnesio)cyclohexane, CO₂ | Magnesium salt of this compound |

| 3 | Acidic Workup | Magnesium salt intermediate, H₃O⁺ | This compound |

This approach is complicated by the potential instability of α-halo organometallic compounds, which can readily eliminate to form alkenes. However, under carefully controlled, low-temperature conditions, such intermediates can be generated and trapped with electrophiles like CO₂. This method offers a conceptually different pathway to the target molecule, building the functionality in a reverse order compared to direct bromination.

Direct Carboxylation of Bromocyclohexane (B57405) Derivatives

Direct carboxylation methods involve the introduction of a carboxyl group directly onto the cyclohexane ring at the position of the bromine atom. This is often accomplished by converting the relatively unreactive alkyl halide into a highly reactive organometallic intermediate.

Utilization of Grignard Reagents and Carbon Dioxide

A prominent method for the synthesis of carboxylic acids is the carboxylation of Grignard reagents. vaia.comlibretexts.org This process involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium halide (Grignard reagent). vaia.com In the case of 1-bromocyclohexane, it is reacted with magnesium in an ether solvent, such as diethyl ether, to form cyclohexylmagnesium bromide. vaia.comvaia.com

This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon dioxide (CO2). vaia.comlibretexts.org The reaction is typically carried out by bubbling dry CO2 gas through the Grignard reagent solution or by pouring the Grignard solution over dry ice (solid CO2). This addition reaction forms a magnesium carboxylate salt. Subsequent acidification of this salt with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), protonates the carboxylate to yield the final product, this compound. vaia.compearson.com

Carboxylation via Lithium Enolates

While less common for the direct synthesis from bromocyclohexane itself, carboxylation via lithium enolates represents a significant strategy for introducing a carboxylic acid group to a cyclohexane ring. This method typically involves the deprotonation of a ketone or ester at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with an electrophilic carbon source. However, direct application to bromocyclohexane for the synthesis of the target compound is not the primary route.

Reaction Conditions and Optimization for Yield and Purity

The efficiency of synthesizing this compound is highly dependent on the careful control of reaction conditions to maximize yield and ensure high purity.

For the Grignard-based synthesis, the exclusion of water is paramount. Grignard reagents are highly reactive towards protic solvents and will be quenched by any source of protons, such as water or alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

The temperature of the reaction also plays a crucial role. The formation of the Grignard reagent is an exothermic process and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent carboxylation step is often performed at low temperatures (e.g., by adding the Grignard reagent to crushed dry ice) to minimize side reactions.

Purification of the final product typically involves extraction and recrystallization. After acidification, the carboxylic acid can be extracted into an organic solvent. Subsequent washing of the organic layer with water and brine, followed by drying and removal of the solvent, yields the crude product. Recrystallization from a suitable solvent system is then employed to obtain the pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the Grignard reagent. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. |

| Temperature | Controlled, often low for carboxylation | Optimizes reaction rate and minimizes side reactions. |

| Purification | Extraction and Recrystallization | Isolates and purifies the final carboxylic acid product. |

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve a two-step process, starting with the nucleophilic substitution of the bromine atom, followed by the conversion of the newly introduced functional group into a carboxylic acid.

Nucleophilic Substitution of Bromocyclohexane with Cyanide

An established indirect route involves the reaction of bromocyclohexane with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). vaia.compearson.com This is a classic example of a nucleophilic substitution reaction, where the cyanide ion (:CN⁻) acts as the nucleophile and displaces the bromide ion from the cyclohexane ring. pearson.comchemrevise.org

The reaction is typically carried out by heating bromocyclohexane under reflux with a solution of the cyanide salt in a suitable solvent. chemguide.co.uk An ethanol/water mixture is often used as the solvent system. chemrevise.orgchemguide.co.uk This reaction proceeds to form 1-cyanocyclohexane, also known as cyclohexanecarbonitrile. vaia.compearson.comaskfilo.com

Subsequent Nitrile Hydrolysis to Carboxylic Acid

The second step in this indirect pathway is the hydrolysis of the nitrile group (-CN) of 1-cyanocyclohexane to a carboxylic acid group (-COOH). vaia.compearson.com This transformation can be achieved under either acidic or basic conditions. pearson.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). pearson.comaskfilo.com The reaction proceeds through the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Scaling-Up and Industrial Production Methodologies

The translation of the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges, including managing the exothermic nature of bromination reactions, ensuring consistent product quality, and minimizing the formation of impurities. Continuous flow chemistry offers robust solutions to these challenges, enabling precise control over reaction parameters and facilitating seamless scalability.

Continuous Flow Reactor Applications

Continuous flow reactors have emerged as a transformative technology for the large-scale synthesis of this compound. In a typical setup, streams of the precursor, cyclohexanecarboxylic acid, and the brominating agent are continuously fed into a reactor where they mix and react under precisely controlled conditions. The resulting product stream is then collected, and the product is isolated.

The advantages of employing continuous flow reactors for this synthesis are numerous. The high surface-area-to-volume ratio in these reactors allows for superior heat transfer, effectively mitigating the risks associated with the highly exothermic nature of bromination. This precise temperature control is crucial for minimizing the formation of thermal degradation byproducts and ensuring a higher selectivity towards the desired product.

Furthermore, the residence time of the reactants in the reaction zone can be accurately controlled by adjusting the flow rates and the reactor volume. This allows for the optimization of the reaction to achieve maximum conversion and yield while minimizing the formation of over-brominated or other undesired side products. The ability to fine-tune these parameters in real-time is a significant advantage over traditional batch reactors.

Table 1: Representative Parameters for Continuous Flow α-Bromination of a Cyclic Carboxylic Acid

| Parameter | Value | Impact on Synthesis |

| Reactor Type | Plug Flow Reactor (PFR) | Provides a narrow residence time distribution, ensuring uniform reaction conditions for all fluid elements. |

| Reactor Material | Hastelloy C-276 | Offers excellent resistance to corrosive brominating agents and acidic conditions. |

| Flow Rate (Cyclohexanecarboxylic Acid) | 10 - 100 mL/min | Directly influences residence time and throughput. |

| Flow Rate (Brominating Agent) | 10 - 100 mL/min | Stoichiometric control is critical for maximizing yield and minimizing byproducts. |

| Residence Time | 5 - 30 minutes | Optimized to allow for complete reaction without significant product degradation. |

| Temperature | 60 - 100 °C | Affects reaction rate and selectivity; precise control is essential. |

| Pressure | 1 - 5 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Throughput | 1 - 10 kg/hour | Demonstrates the scalability of the continuous flow process. |

Note: The data in this table is representative and derived from studies on analogous continuous flow bromination processes. Specific values for the synthesis of this compound may vary based on the specific catalytic system and reactor design.

Optimization of Advanced Catalytic Systems

The efficiency and selectivity of the α-bromination of cyclohexanecarboxylic acid in a continuous flow system are heavily dependent on the catalytic system employed. While traditional methods may utilize stoichiometric amounts of phosphorus tribromide (PBr₃) as a catalyst, modern industrial processes focus on the development and optimization of more advanced, often heterogeneous, catalytic systems.

The use of solid-supported catalysts is particularly advantageous in continuous flow applications. These catalysts can be packed into a column, forming a packed-bed reactor. This setup simplifies the separation of the catalyst from the product stream, enabling catalyst reuse and reducing downstream purification efforts. This approach aligns with the principles of green chemistry by minimizing waste and improving process atom economy.

Research in this area is focused on developing robust and highly active heterogeneous catalysts. Materials such as supported poly-ionic liquids, functionalized resins, and metal oxides are being investigated for their catalytic efficacy in the α-bromination of carboxylic acids. The optimization of these catalytic systems involves a multi-parameter approach, considering factors such as catalyst loading, stability, and the effect of reaction conditions on catalyst performance and longevity.

Table 2: Key Performance Indicators for an Optimized Catalytic System in Continuous Flow Bromination

| Performance Indicator | Target Value | Significance |

| Conversion | > 98% | Indicates the efficiency of the catalyst in converting the starting material. |

| Selectivity | > 95% | Reflects the ability of the catalyst to direct the reaction towards the desired product. |

| Yield | > 93% | The overall measure of the process efficiency. |

| Catalyst Turnover Number (TON) | > 1000 | A measure of the number of substrate molecules converted per catalyst site before deactivation. |

| Catalyst Turnover Frequency (TOF) | > 100 h⁻¹ | Represents the catalytic activity per unit time. |

| Catalyst Leaching | < 1 ppm | Ensures product purity and catalyst longevity. |

| Space-Time Yield (STY) | > 1 kg L⁻¹ h⁻¹ | A measure of the reactor's productivity. |

Note: These target values are based on achievable performance for highly optimized industrial catalytic processes and serve as a benchmark for the development of new catalytic systems for the synthesis of this compound.

The continuous optimization of both the reactor technology and the catalytic systems is crucial for the economically viable and sustainable industrial production of this compound. The adoption of these advanced methodologies not only enhances the efficiency and safety of the manufacturing process but also contributes to the production of a higher purity final product.

Mechanistic Insights into Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of this compound, primarily involving the displacement of the bromide ion. pearson.com The substitution occurs at the tertiary carbon atom of the cyclohexane (B81311) ring.

In nucleophilic substitution reactions, the bromine atom serves as an effective leaving group. pearson.compearson.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. When the C-Br bond breaks, the bromine departs as a bromide ion (Br⁻). The stability of the bromide ion, being the conjugate base of a strong acid (hydrobromic acid), makes it an excellent leaving group, thus facilitating substitution reactions. ucsb.edu

The electrophilic tertiary carbon atom in 1-bromocyclohexane-1-carboxylic acid readily reacts with a variety of nucleophiles. pearson.com

Hydroxide (B78521): When treated with a hydroxide ion (OH⁻), typically from an aqueous solution of a base like sodium hydroxide, the compound undergoes substitution to yield 1-hydroxycyclohexane-1-carboxylic acid. byjus.comresearchgate.net

Amines: Reaction with ammonia (B1221849) (NH₃) or primary amines leads to the formation of 1-aminocyclohexane-1-carboxylic acid derivatives. doubtnut.comaskfilo.com The nitrogen atom in ammonia or the amine acts as the nucleophile, attacking the carbon atom and displacing the bromide ion. askfilo.com

A summary of these reactions is presented below.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-hydroxycyclohexane-1-carboxylic acid |

| Ammonia | Ammonia (NH₃) | 1-aminocyclohexane-1-carboxylic acid |

The mechanism of nucleophilic substitution is heavily influenced by the structure of the substrate. ucsb.edu Since the bromine atom in this compound is attached to a tertiary carbon, the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is strongly favored over the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. byjus.commasterorganicchemistry.com

Sₙ1 Mechanism: This is a two-step process. byjus.com

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the C-Br bond breaks, and the bromide leaving group departs, forming a stable tertiary carbocation intermediate. ucsb.edumasterorganicchemistry.com

Nucleophilic Attack: The nucleophile then rapidly attacks the planar carbocation. ucsb.edubyjus.com This can occur from either face of the carbocation, which would lead to a racemic mixture if the carbon were chiral.

Sₙ2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com For this compound, the bulky cyclohexane ring and the carboxylic acid group create significant steric hindrance, making this backside attack extremely difficult. byjus.com Therefore, the Sₙ2 pathway is not a significant contributor to the substitution reactions of this compound.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism | Favored for this compound? |

| Substrate | Tertiary > Secondary | Primary > Secondary | Yes |

| Steps | Two steps | One concerted step | |

| Intermediate | Carbocation | Transition state | |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack | |

| Steric Hindrance | Favored with hindered substrates | Disfavored with hindered substrates |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) offers another site for chemical modification, primarily through nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. jackwestin.commasterorganicchemistry.com

Esterification is a common reaction of the carboxylic acid group. The Fischer esterification method is frequently employed, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.ukmasterorganicchemistry.com

The mechanism proceeds through several reversible steps: libretexts.orgmasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination: The protonated hydroxyl group leaves as a water molecule (a good leaving group), and the carbonyl double bond is reformed. byjus.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. byjus.com

| Reactant | Conditions | Product Type |

| Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (e.g., Ethyl 1-bromocyclohexane-1-carboxylate) |

The conversion of the carboxylic acid group into an amide is another important transformation. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. sciepub.comlibretexts.org

To overcome this, several methods are used:

Thermal Dehydration: Heating the ammonium carboxylate salt above 100°C can drive off water and form the amide bond. libretexts.org

Coupling Agents: More commonly, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used. libretexts.orgopenstax.org The carboxylic acid first reacts with DCC to form a highly reactive intermediate with a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate to form the amide. libretexts.orglibretexts.org

| Reactant | Conditions / Reagent | Product Type |

| Amine (e.g., Methylamine) | Heat or Coupling Agent (e.g., DCC) | N-substituted Amide (e.g., N-methyl-1-bromocyclohexane-1-carboxamide) |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For this compound, this process is not as straightforward as it is for β-keto acids, which decarboxylate readily upon gentle heating through a cyclic transition state. masterorganicchemistry.com The decarboxylation of α-bromo carboxylic acids can be more complex and may proceed through different mechanisms depending on the reaction conditions.

One potential pathway involves halodecarboxylation, where the carboxylic acid is converted to a corresponding organic halide with the loss of carbon dioxide. acs.org This process typically requires specific reagents to facilitate the cleavage of the carbon-carbon bond adjacent to the carboxyl group and trap the resulting intermediate with a halogen. acs.org

Another possible route, particularly under basic conditions, involves an initial deprotonation of the carboxylic acid to form the carboxylate anion. The subsequent loss of CO2 could generate a carbanion at the tertiary position, which is generally unstable. However, the presence of the bromine atom can influence the reaction pathway. In some cases, heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) can induce decarboxylation, replacing the carboxyl group with a hydrogen atom. libretexts.org

It is important to distinguish these pathways from the oxidative decarboxylation observed in α-hydroxy acids, where an oxidizing agent like bromine water attacks the carboxylate, leading to the formation of a carbonyl compound and CO2. cdnsciencepub.comresearchgate.net For this compound, the specific conditions, such as heat, light, or the presence of radical initiators or specific reagents, would dictate the operative decarboxylation mechanism.

Oxidation and Reduction Chemistry

The direct oxidation of a carboxylic acid group to an aldehyde or ketone is not a standard or facile transformation in organic chemistry. Carboxylic acids are generally resistant to further oxidation. Aldehydes, in contrast, are readily oxidized to carboxylic acids under various conditions, including the use of reagents like CrO3 in sulfuric acid or Tollens' reagent. libretexts.orglibretexts.orgorganic-chemistry.org Ketones are also generally resistant to oxidation, except under harsh conditions using strong oxidizing agents that cleave carbon-carbon bonds. libretexts.org

To convert a carboxylic acid to a ketone, indirect methods are typically employed. One common strategy involves converting the carboxylic acid into a more reactive derivative, which then reacts with an organometallic reagent. For example, carboxylic acids can react with two equivalents of an organolithium reagent to form a ketone after an aqueous workup. chemistrysteps.com The first equivalent acts as a base, deprotonating the acid, while the second adds to the resulting carboxylate to form a stable dianion intermediate. chemistrysteps.com

Another approach is the Weinreb ketone synthesis, where the carboxylic acid is first converted to a Weinreb amide (N-methoxy-N-methyl amide). This amide then reacts with an organolithium or Grignard reagent to produce a stable chelated intermediate that, upon hydrolysis, yields a ketone. chemistrysteps.com These methods, however, represent synthetic conversions rather than a direct oxidation of the carboxylic acid group itself.

The carboxylic acid group of this compound can be effectively reduced to a primary alcohol, yielding (1-bromocyclohexyl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. quora.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.orgcommonorganicchemistry.com It is a potent source of hydride ions (H⁻) and readily reduces carboxylic acids to primary alcohols under mild conditions, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comchemguide.co.ukyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol; the aldehyde cannot be isolated because it is more reactive than the starting carboxylic acid. chemguide.co.uklibretexts.org

In contrast, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org

The process involves several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt.

Reduction of the Carboxylate: The aluminum hydride species coordinates to the carboxylate, and subsequent hydride transfers reduce the carbonyl group.

Workup: After the reduction is complete, an aqueous acid workup is performed to protonate the resulting alkoxide and yield the primary alcohol. libretexts.org

| Reagent | Reactivity with Carboxylic Acids | Product |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Very Low / No Reaction | No Reaction |

| Borane (BH₃) | High | Primary Alcohol |

Elimination Reaction Dynamics

The E1 (Elimination, unimolecular) mechanism is a potential reaction pathway for this compound, particularly in the presence of a weak base and a polar, protic solvent. It is a two-step process that proceeds through a carbocation intermediate. saskoer.calibretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. masterorganicchemistry.com

The two key steps are:

Formation of a Carbocation: The carbon-bromine (C-Br) bond breaks heterolytically, with the bromine atom departing as a bromide ion (Br⁻), which is a good leaving group. This is the slow, rate-determining step of the reaction and results in the formation of a tertiary carbocation intermediate. saskoer.calibretexts.org

Deprotonation: A weak base (which can be the solvent) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then move to form a new pi (π) bond between the alpha and beta carbons, resulting in the formation of an alkene. libretexts.org

For this compound, the E1 reaction would lead to the formation of cyclohex-1-ene-1-carboxylic acid.

The rate-determining step of the E1 mechanism is the formation of the carbocation. saskoer.ca The stability of this intermediate is therefore a crucial factor in determining the reaction rate. In the case of this compound, the departure of the bromide ion generates a tertiary carbocation at the C1 position of the cyclohexane ring.

The stability of a carbocation is influenced by several factors:

Substitution: The carbocation formed is tertiary (3°), meaning the positively charged carbon is attached to three other carbon atoms. Tertiary carbocations are significantly more stable than secondary (2°) or primary (1°) carbocations. libretexts.orgpressbooks.pub This increased stability is attributed to hyperconjugation and inductive effects from the adjacent alkyl groups. libretexts.org

Inductive Effects: Alkyl groups are electron-donating and help to disperse the positive charge on the carbocation, thereby stabilizing it. libretexts.org However, the carboxylic acid group (-COOH) attached directly to the cationic center is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect pulls electron density away from the positively charged carbon, which has a significant destabilizing effect on the carbocation.

Resonance: There are no adjacent pi bonds or lone pairs that can delocalize the positive charge through resonance in this specific carbocation. Resonance is a powerful stabilizing factor for carbocations like allylic or benzylic systems. masterorganicchemistry.com

The stability of the 1-carboxycyclohexyl cation is a balance between the stabilizing effect of its tertiary nature and the potent destabilizing inductive effect of the adjacent carboxylic acid group.

| Factor | Effect on Carbocation Stability | Relevance to 1-carboxycyclohexyl cation |

| Substitution | More substituted carbocations are more stable. | Stabilizing (Tertiary) |

| Inductive Effect | Electron-donating groups stabilize; electron-withdrawing groups destabilize. | Destabilizing (from -COOH group) |

| Hyperconjugation | Overlap of adjacent C-H σ bonds with the empty p-orbital stabilizes the cation. | Stabilizing (from ring C-H bonds) |

| Resonance | Delocalization of charge via π systems or lone pairs is highly stabilizing. | Not Applicable |

E1 Elimination Mechanisms

Regioselectivity: Zaitsev's Rule Application

In the context of elimination reactions involving this compound, the regioselectivity—the preference for the formation of one constitutional isomer over another—is a critical consideration. According to Zaitsev's rule, formulated by Alexander Zaitsev in 1875, base-induced elimination reactions typically yield the more stable, more highly substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com For this compound, a tertiary alkyl halide, an elimination reaction would involve the removal of the bromine atom from C1 and a hydrogen atom from an adjacent carbon (a β-carbon), either C2 or C6. Application of Zaitsev's rule predicts the formation of 1-cyclohexene-1-carboxylic acid, as the double bond in this product is tetrasubstituted, rendering it more thermodynamically stable than the alternative, cyclohexylideneacetic acid (a potential product from rearrangement pathways not discussed here). libretexts.org

However, while Zaitsev's rule is a powerful predictor for many elimination reactions, its application to cyclohexane systems is not absolute. libretexts.org The rigid conformational requirements of the E2 elimination pathway, particularly the need for an anti-periplanar arrangement of the leaving group and the β-hydrogen, can override the thermodynamic preference for the most substituted alkene. libretexts.orglibretexts.orglibretexts.org Therefore, the regiochemical outcome for this compound is dictated by a balance between the formation of the most stable alkene and the accessibility of a hydrogen atom that meets the strict geometric criteria of the transition state. libretexts.org

E2 Elimination Mechanisms

The E2 (bimolecular elimination) mechanism is a primary pathway for the transformation of alkyl halides to alkenes. wikipedia.org This mechanism is characterized as a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. pearson.compearson.comdalalinstitute.com The reaction rate is second-order, as it is dependent on the concentration of both the substrate (this compound) and the base. wikipedia.orgdalalinstitute.com

In the reaction of this compound, a strong base would attack a β-hydrogen at the C2 or C6 position. Concurrently, the electrons from the breaking carbon-hydrogen bond would move to form a π-bond between C1 and C2 (or C6), and the carbon-bromine bond would cleave, expelling the bromide ion as the leaving group. umkc.edu

A defining feature of the E2 mechanism is its concerted nature, meaning all bond-breaking and bond-forming events occur within a single transition state. wikipedia.orgfiveable.me For this compound, this implies that the base's abstraction of a β-proton, the rehybridization of the α and β carbons from sp³ to sp², the formation of the new π-bond, and the departure of the bromide leaving group all happen in one fluid step. dalalinstitute.comlibretexts.org This contrasts with stepwise mechanisms (like E1), which involve discrete intermediate species. indusuni.ac.in The concerted pathway necessitates a precise geometric alignment of the participating atoms in the transition state. wikipedia.org

The E2 reaction exhibits a strong stereochemical preference for an anti-periplanar arrangement, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the molecule, with a dihedral angle of 180°. fiveable.memasterorganicchemistry.comstackexchange.com In the context of a cyclohexane ring, this requirement has profound consequences. The chair conformation of cyclohexane places substituents in either axial (pointing up or down) or equatorial (pointing out from the side) positions. masterorganicchemistry.com

For an E2 elimination to proceed, both the leaving group (bromine) and the β-hydrogen must occupy axial positions. libretexts.orglibretexts.orgchemistrysteps.com This specific arrangement, known as a trans-diaxial orientation, is the only way to achieve the necessary anti-periplanar geometry within the rigid cyclohexane framework. libretexts.orgchemistrysteps.com If the leaving group is in an equatorial position, none of the adjacent hydrogens can achieve a 180° dihedral angle, and the E2 reaction is effectively inhibited from that conformation. masterorganicchemistry.comchemistrysteps.com Consequently, the this compound molecule must adopt a chair conformation where the bromine atom is axial for the E2 reaction to occur. chemistrysteps.com

The strict requirement for a trans-diaxial arrangement means that the stereochemistry of the substrate directly controls the reaction's feasibility and outcome. fiveable.me The conformation in which the bulky bromine substituent is axial may be less stable than the conformation where it is equatorial due to 1,3-diaxial interactions. fiveable.me However, the molecule must access this higher-energy conformation for the E2 elimination to take place. libretexts.orglibretexts.org

Furthermore, once the bromine is in an axial position, only the β-hydrogens that are also in axial positions are available for abstraction by the base. libretexts.org If the hydrogen that would lead to the Zaitsev product cannot achieve an axial orientation while the bromine is also axial, its elimination is forbidden via the E2 pathway. libretexts.orglibretexts.org In such cases, the reaction will proceed by removing an alternative axial hydrogen, potentially leading to the less substituted (Hofmann) product. libretexts.org Thus, the stereochemical constraints of the cyclohexane ring are a dominant factor in determining the final elimination product, sometimes overriding the thermodynamic preference dictated by Zaitsev's rule. libretexts.orglibretexts.org

Comparative Analysis of E1 vs. E2 Pathways

Both E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways are possible for the tertiary substrate this compound, and they are often in competition. researchgate.net The predominant mechanism is determined by several factors, including the strength of the base, the solvent, and the stereochemistry of the substrate. libretexts.org

The E1 mechanism is a two-step process. The first step, which is the slow, rate-determining step, involves the spontaneous departure of the leaving group to form a carbocation intermediate. indusuni.ac.in This step is favored by good ionizing solvents (polar protic) that can stabilize the intermediate carbocation and the departing bromide ion. stackexchange.comlibretexts.org In the second step, a weak base abstracts a proton from a β-carbon to form the alkene. libretexts.org Because the E1 reaction proceeds through a planar carbocation, there is no strict geometrical requirement for the position of the β-hydrogen. chemistrysteps.comkocw.or.kr As a result, E1 reactions typically follow Zaitsev's rule to produce the most stable, highly substituted alkene. chemistrysteps.com

The E2 mechanism , in contrast, is a single, concerted step that requires a strong base. libretexts.orglibretexts.org It is favored by high concentrations of a strong, non-polarizing base and is less sensitive to solvent polarity than the E1 pathway. libretexts.org The most critical distinction is the E2 reaction's strict requirement for an anti-periplanar (trans-diaxial) geometry in cyclohexane systems, a constraint absent in the E1 pathway. chemistrysteps.comkocw.or.kr

| Feature | E1 Pathway | E2 Pathway |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Mechanism | Two steps, via carbocation intermediate | Single concerted step |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Solvent | Favored by polar protic solvents | Polarity is less critical |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar (trans-diaxial) geometry |

| Regioselectivity | Generally follows Zaitsev's rule | Can be controlled by stereochemistry, may override Zaitsev's rule |

Advanced Mechanistic Elucidation

To distinguish between competing E1 and E2 pathways and to probe the finer details of the transition state, advanced experimental and computational methods can be employed. One powerful technique is the study of the deuterium (B1214612) kinetic isotope effect (KIE). kocw.or.kr This involves replacing a β-hydrogen with its heavier isotope, deuterium. A C-D bond is stronger than a C-H bond, and thus it is broken more slowly. kocw.or.kr

In an E2 reaction, the C-H bond is broken in the single rate-determining step. wikipedia.org Therefore, replacing the abstracted hydrogen with deuterium will significantly slow down the reaction, resulting in a large KIE value (typically kH/kD > 2). kocw.or.kr Conversely, in an E1 reaction, the C-H bond is broken in the fast second step, after the rate-determining formation of the carbocation. indusuni.ac.in Consequently, deuteration at the β-position has little to no effect on the reaction rate, and the KIE is expected to be near unity (kH/kD ≈ 1). kocw.or.kr Measuring the KIE for the elimination of this compound could therefore provide definitive evidence for the operative mechanism under specific conditions.

In addition to experimental techniques, computational chemistry provides powerful tools for mechanistic elucidation. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surfaces of the E1 and E2 reaction pathways. These models can calculate the energies of reactants, transition states, and products, helping to determine the lowest energy pathway and predict the product distribution. Such studies can also visualize the precise three-dimensional geometry of the transition state, confirming requirements like the anti-periplanar alignment in the E2 mechanism.

Radical Reaction Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. These pathways are distinct from polar reactions and provide alternative routes for functional group transformation.

A primary example of a radical pathway involving similar alkyl halides is reductive dehalogenation. libretexts.org This process typically utilizes a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH). The reaction proceeds via a radical chain mechanism. libretexts.org The initiation step involves the generation of a tributyltin radical. This radical then propagates the chain by abstracting the bromine atom from this compound to form a stable tertiary cyclohexyl radical centered on the carbon bearing the carboxylic acid group. This newly formed carbon radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the decabrominated product (cyclohexane-1-carboxylic acid) and regenerating the tributyltin radical to continue the cycle. libretexts.org

The stability of the intermediate tertiary radical plays a significant role in the facility of this reaction. Furthermore, the synthesis of halogenated cyclohexane derivatives can itself involve radical pathways, for instance, through the bromination of cyclohexane carboxylic acid derivatives under specific conditions that favor radical substitution over electrophilic addition.

Table 1: Key Steps in the Radical Dehalogenation of this compound

| Step | Description | Reactants | Products |

| Initiation | Formation of the propagating radical from an initiator. | AIBN, Bu₃SnH | Tributyltin radical (Bu₃Sn•) |

| Propagation 1 | Abstraction of the bromine atom by the tin radical. | This compound, Bu₃Sn• | 1-carboxycyclohexyl radical, Tributyltin bromide |

| Propagation 2 | Hydrogen abstraction by the carbon radical. | 1-carboxycyclohexyl radical, Bu₃SnH | Cyclohexane-1-carboxylic acid, Bu₃Sn• |

| Termination | Combination of any two radical species. | e.g., 2 x Bu₃Sn• | Bu₃Sn-SnBu₃ |

Transition State Analysis in Reaction Mechanisms

Transition state analysis provides profound insights into the kinetics and thermodynamics of a chemical reaction by examining the high-energy intermediate state that reactants must pass through to become products. For this compound, this analysis is particularly relevant for understanding its reactivity in nucleophilic substitution reactions.

As an α-bromo carboxylic acid, the compound is highly reactive toward Sₙ2 reactions. libretexts.org The presence of the adjacent carbonyl group significantly influences the stability of the transition state. During an Sₙ2 reaction, as a nucleophile attacks the carbon atom bonded to the bromine, a partial negative charge develops. This charge is stabilized by delocalization onto the electrophilic carbonyl carbon. libretexts.org This stabilization lowers the energy of the transition state, thereby reducing the activation energy of the reaction and increasing the reaction rate compared to corresponding alkyl halides lacking the adjacent carbonyl functionality. libretexts.org

Computational chemistry offers powerful tools for modeling these transient structures. beilstein-journals.org For instance, in studies of related complex organometallic reactions, density functional theory (DFT) has been used to calculate the free energy barriers of transition states for processes like C–O bond formation. nsf.gov Such analyses reveal that a direct reductive elimination from a palladium(II) center can have a prohibitively high activation barrier, while elimination from a higher-valent palladium(IV) intermediate is significantly more favorable, proceeding through a lower-energy transition state. nsf.gov While not involving this compound directly, these studies exemplify the principles of transition state analysis that govern reaction feasibility.

Table 2: Comparative Reactivity in Sₙ2 Reactions

| Substrate Type | Key Structural Feature | Transition State Stability | Activation Energy | Relative Reaction Rate |

| Primary Alkyl Halide | C-X bond | Standard | High | Lower |

| α-Halo Carbonyl Compound | Adjacent C=O group | Enhanced (charge delocalization) | Lower | Higher |

Role of Ligand Dissociation and Reductive Elimination in Catalyzed Processes

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, where the formation of new carbon-carbon or carbon-heteroatom bonds occurs. The mechanisms of these catalytic cycles are intricate, with ligand dissociation and reductive elimination being critical steps that dictate the efficiency and outcome of the reaction. wiley-vch.denumberanalytics.com

A typical palladium-catalyzed cross-coupling cycle begins with the oxidative addition of the C-Br bond of the substrate to a low-valent metal center, such as Pd(0). In many cases, particularly with bulky phosphine (B1218219) ligands, this step is preceded by the dissociation of one or more ligands from the metal complex. wiley-vch.de This ligand dissociation creates a coordinatively unsaturated, more reactive species that can readily engage with the alkyl halide. wiley-vch.de

After oxidative addition and a subsequent step like transmetalation, the final product-forming step is reductive elimination. numberanalytics.comlibretexts.org This process involves the coupling of two ligands (e.g., the cyclohexyl group and another organic fragment) from the metal coordination sphere, forming the desired new bond. numberanalytics.com Concurrently, the metal center's oxidation state is reduced by two, regenerating the active catalyst for the next cycle. libretexts.org The ligands must typically be in a cis orientation to one another for reductive elimination to occur. libretexts.org

Detailed computational studies, such as DFT analysis of palladium complexes, have shown that reductive elimination does not follow a single, universal mechanism. nih.gov The process can be retarded or accelerated by the electronic and steric properties of the ligands and additives. In some systems, the favored pathway is dissociative, meaning a ligand must first detach from the metal complex to enable the reductive elimination step. nih.gov Conversely, certain additives, like olefins with electron-withdrawing groups, can facilitate the coupling by forming intermediates with significantly lower activation energies for reductive elimination. nih.gov

Table 3: Key Mechanistic Steps in a Generic Pd-Catalyzed Cross-Coupling Reaction

| Step | Process Description | Change in Pd Oxidation State |

| Ligand Dissociation (Optional) | A ligand detaches from the Pd(0) complex to create a reactive site. | 0 → 0 |

| Oxidative Addition | The C-Br bond of the substrate adds across the metal center. | 0 → +2 |

| Transmetalation | An organic group is transferred from another organometallic reagent to the palladium center. | +2 → +2 |

| Isomerization | The two organic ligands move into a cis position. | +2 → +2 |

| Reductive Elimination | The two organic ligands couple and detach, forming the final product and regenerating the catalyst. | +2 → 0 |

Stereochemical Considerations in Synthesis and Reaction Dynamics

Chirality and Stereoisomerism in Cyclohexane (B81311) Derivatives

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. libretexts.org In cyclohexane derivatives, this can manifest as various forms of isomerism. A key concept in stereochemistry is chirality, the property of a molecule that is non-superimposable on its mirror image. Chiral molecules typically contain one or more chiral centers, which are tetrahedral carbons bonded to four different substituents. libretexts.org

Disubstituted cyclohexanes provide clear examples of stereoisomerism. Depending on the substitution pattern (e.g., 1,2-, 1,3-, or 1,4-), they can exist as cis/trans diastereomers. masterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other. youtube.com Some of these diastereomers may also be chiral and exist as a pair of enantiomers (non-superimposable mirror images). masterorganicchemistry.com For instance, trans-1,2-disubstituted cyclohexanes (with two different substituents) are chiral, while the corresponding cis-isomers are often achiral meso compounds due to an internal plane of symmetry. openstax.org

In the specific case of 1-bromocyclohexane-1-carboxylic acid , the carbon atom at the 1-position is bonded to a bromine atom, a carboxylic acid group, and two methylene (B1212753) groups of the cyclohexane ring. To determine if this C1 carbon is a chiral center, one must examine the paths around the ring. Since the ring is unsubstituted, the path from C1 through C2, C3, C4, C5, and C6 back to C1 is identical to the path through C6, C5, C4, C3, and C2. Consequently, the molecule possesses a plane of symmetry that passes through C1 and C4, making it an achiral molecule. Therefore, this compound does not have an enantiomer.

| Substitution Pattern | Isomer Type | Chirality | Relationship |

|---|---|---|---|

| 1,2-disubstituted (identical groups) | cis | Achiral (meso) | Diastereomers |

| trans | Chiral (exists as enantiomers) | ||

| 1,3-disubstituted (identical groups) | cis | Achiral (meso) | Diastereomers |

| trans | Chiral (exists as enantiomers) | ||

| 1,4-disubstituted (identical or different groups) | cis | Achiral | Diastereomers |

| trans | Achiral |

Control of Stereochemistry in Synthetic Transformations

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For cyclohexane systems, this involves managing the formation of specific stereoisomers. Synthetic strategies often employ methods that influence the spatial arrangement of newly formed bonds and stereocenters.

One common approach is the use of chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic faces of a substrate molecule. This allows for the selective formation of one enantiomer over another. For instance, enantioselective oxidation of C-H bonds in cyclohexane rings has been achieved using chiral metal-based catalysts, leading to chiral carbonyl products. pearson.commasterorganicchemistry.com Such methods often involve a chiral ligand coordinating to a metal center, which then directs the reaction to occur on a specific face of the substrate. pearson.com

Another strategy involves substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the product. Functional groups already present on the cyclohexane ring can direct incoming reagents to a particular side, either through steric hindrance or through non-covalent interactions like hydrogen bonding. reddit.com For example, a bulky substituent will sterically block one face of the ring, forcing an incoming reagent to attack from the opposite, less hindered face. reddit.com Conversely, a hydroxyl group can direct epoxidation to the same face of a cyclohexene (B86901) ring by forming a hydrogen bond with the oxidizing agent. reddit.com Although this compound is achiral, these principles are critical when it is synthesized from a chiral precursor or when it undergoes reactions that create new stereocenters on the ring.

Diastereoselectivity and Enantioselectivity in Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Both are crucial aspects of stereocontrol in reactions involving cyclohexane derivatives.

Diastereoselectivity is often governed by steric and electronic effects. For example, in the epoxidation of a substituted cyclohexene, the oxidizing agent will preferentially attack the less sterically hindered face of the double bond, leading to a higher yield of one diastereomeric epoxide. reddit.comwikipedia.org The degree of diastereoselectivity can be influenced by the size of the substituents on the ring and the nature of the reagent. reddit.com Similarly, reactions like the Cope rearrangement on cyclohexane scaffolds can proceed with high diastereoselectivity to yield polyfunctionalized products. chegg.com

Enantioselectivity is typically achieved by introducing a chiral influence into the reaction, as a chiral auxiliary, reagent, or catalyst. For example, organocatalytic cascade reactions have been developed to construct complex, multi-substituted cyclohexane rings with high enantioselectivity. These reactions create multiple stereocenters in a single operation with a high degree of control. Metalloradical catalysis represents another advanced approach to controlling enantioselectivity in radical cascade reactions that form bicyclic structures containing a cyclohexane ring. These methods are essential for synthesizing optically active molecules, which is particularly important in the fields of pharmaceuticals and materials science.

Conformational Analysis and its Impact on Reactivity (e.g., Cyclohexane Chair Forms)

Cyclohexane and its derivatives are not planar molecules; they exist predominantly in a low-energy, strain-free "chair" conformation. In this conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the perimeter of the ring).

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," in which one chair conformation interconverts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a monosubstituted cyclohexane, these two chair conformations are not equal in energy. The conformation with the substituent in the equatorial position is generally more stable. This preference is due to steric strain, known as 1,3-diaxial interactions, which occurs when an axial substituent is in close proximity to the two other axial hydrogens on the same side of the ring.

The energy difference between the axial and equatorial conformers is known as the conformational free energy, or "A-value". A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. For this compound, both the bromine atom and the carboxylic acid group are attached to the same carbon. In a ring flip, one would become axial while the other becomes equatorial, and vice-versa. However, since they are on the same carbon, we consider their individual steric demands to determine the most stable arrangement in related, singly-substituted systems. The A-value for a bromine substituent is relatively small, while that for a carboxylic acid group is larger, indicating the carboxylic acid group has a stronger preference for the equatorial position to minimize steric strain. openstax.org

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -Br (Bromine) | ~0.38 - 0.43 | openstax.org |

| -COOH (Carboxylic Acid) | ~1.35 - 1.7 | youtube.com |

| -CH3 (Methyl) | ~1.7 | openstax.org |

| -OH (Hydroxyl) | ~0.87 | openstax.org |

| -C(CH3)3 (tert-Butyl) | ~4.5 - 4.9 | openstax.org |

This conformational preference has a profound impact on reactivity. For many reactions, such as E2 eliminations, a specific spatial arrangement of atoms is required. The E2 reaction, for example, proceeds most efficiently when the leaving group and a beta-hydrogen are in an anti-periplanar (180°) arrangement. In a cyclohexane ring, this geometry is only achieved when both the leaving group and the hydrogen are in axial positions. Therefore, the rate of an E2 reaction can be heavily dependent on the conformational equilibrium of the cyclohexane derivative. A molecule that preferentially holds its leaving group in an equatorial position will react much more slowly than an isomer where the leaving group can readily adopt an axial position.

Investigation of Structural Analogues and Derived Compounds

Synthesis and Reactivity of Positional Isomers (e.g., 4-Bromocyclohexane-1-carboxylic Acid)

Positional isomers, such as 4-bromocyclohexane-1-carboxylic acid, offer a different spatial arrangement of the bromine atom and carboxylic acid group on the cyclohexane (B81311) ring, leading to distinct chemical behavior.

Synthesis: A primary method for the synthesis of 4-bromocyclohexane-1-carboxylic acid is the direct bromination of cyclohexanecarboxylic acid. This electrophilic substitution reaction is typically carried out using bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃) .

Reactivity: The reactivity of 4-bromocyclohexane-1-carboxylic acid is characterized by reactions at both the bromine-substituted carbon and the carboxylic acid functional group.

Substitution Reactions: The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions. Nucleophiles such as hydroxide (B78521) ions (OH⁻) or amines (NH₂) can replace the bromine atom .

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, oxidation reactions can also occur at the carboxylic acid moiety under specific conditions .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Route | Noteworthy Reactivity |

|---|---|---|---|---|---|

| This compound | - | C₇H₁₁BrO₂ | 207.07 g/mol | - | - |

| 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6 achemblock.com | C₇H₁₁BrO₂ nih.gov | 207.07 g/mol chemicalbook.com | Bromination of cyclohexanecarboxylic acid | Nucleophilic substitution at C4 |

Exploration of Derivatives with Modified Functional Groups (e.g., Esters, Amides)

Modification of the carboxylic acid group into esters and amides alters the compound's polarity, acidity, and potential for intermolecular interactions.

Ester Synthesis: Esters of this compound can be synthesized through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and driving it to completion often requires removing water or using an excess of the alcohol. Esterification of the carboxylic acid group reduces the compound's polarity and acidity .

Amide Synthesis: Amides can be prepared by reacting the carboxylic acid with an amine. This reaction often requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.

| Derivative | General Structure | Typical Synthesis Method | Key Property Changes |

|---|---|---|---|

| Ester | C₆H₁₀(Br)COOR | Fischer Esterification (reaction with alcohol and acid catalyst) | Reduced polarity and acidity compared to the carboxylic acid |

| Amide | C₆H₁₀(Br)CONR₂ | Reaction with an amine, often with an activating agent or via an acyl chloride | Can participate in hydrogen bonding; altered solubility profile |

Synthesis and Study of Cyclohexane Carboxylic Acids with Different Halogen Substituents

Replacing bromine with other halogens (fluorine, chlorine, iodine) on the cyclohexane carboxylic acid scaffold allows for a systematic study of how halogen electronegativity and size impact the molecule's properties.

Fluoro- and Chloro- analogues: The synthesis of 1-chlorocyclohexanecarboxylic acid has been reported chemsynthesis.com. Fluorinated analogues, such as trans-4-fluorocyclohexanecarboxylic acid, are noted for the structural rigidity and electronic effects imparted by the fluorine atom chem960.com. The high electronegativity of fluorine can significantly influence the acidity of the carboxylic acid group through inductive effects.

Iodo- analogues: The synthesis of α-iodocarboxylic acids can be achieved through various iodination methods organic-chemistry.org. The larger size and lower electronegativity of iodine compared to bromine would be expected to result in different bond lengths, bond strengths, and reactivity patterns.

The variation in the halogen substituent provides a means to fine-tune the electronic properties and potential reactivity of the cyclohexane carboxylic acid core.

| Halogen | Compound Example | Key Synthetic Insight | Expected Impact on Properties |

|---|---|---|---|

| Fluorine | 1-Fluorocyclohexanecarboxylic acid | Nucleophilic fluorination methods are common for introducing fluorine researchgate.net | Increased acidity of the carboxylic acid due to the high electronegativity of fluorine nuph.edu.ua |

| Chlorine | 1-Chlorocyclohexanecarboxylic acid chemsynthesis.com | - | Intermediate acidity and reactivity compared to fluoro and bromo analogues |

| Iodine | 1-Iodocyclohexanecarboxylic acid | Stereoselective iodolactonization can be a route to hydroxy-substituted iodo-cyclohexanecarboxylic acids researchgate.net | The C-I bond is weaker and more susceptible to cleavage; larger steric profile |

Impact of Aromatic Substituents on Electronic and Steric Effects

The introduction of an aromatic substituent onto the cyclohexane carboxylic acid framework introduces significant electronic and steric complexity.

Electronic Effects: An aromatic ring attached to the cyclohexane moiety can exert electronic effects through both induction and resonance. The carboxyl group is an electron-withdrawing group, which can deactivate an aromatic ring towards electrophilic substitution numberanalytics.com. Substituents on the aromatic ring itself will further modulate the electron density of the entire molecule. For instance, an electron-donating group on the aromatic ring can partially counteract the deactivating effect of the carboxyl group numberanalytics.com.

Steric Effects: The bulk of an aromatic substituent can have a profound impact on the conformational preferences of the cyclohexane ring and can hinder the approach of reactants to nearby functional groups libretexts.org. In the case of 4-(4-chlorophenyl)cyclohexanecarboxylic acid, the bulky chlorophenyl group influences the stereochemistry of the molecule, with the trans-isomer being particularly important in certain applications . Studies on cyclohexyl esters with various substituents have shown that increasing the bulk of a substituent can destabilize the equatorial conformer, influencing the conformational equilibrium nih.gov.

Advanced Analytical and Computational Approaches

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-bromocyclohexane-1-carboxylic acid, offering non-destructive and highly detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural confirmation of this compound, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by the absence of a proton at the C1 position (the alpha-carbon), which is a key indicator of successful α-bromination. The protons on the cyclohexane (B81311) ring (C2 through C6) will appear as a series of complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms within the molecule. The spectrum for this compound will show seven distinct signals. The quaternary carbon C1, bonded to both the bromine atom and the carboxylic acid group, will appear at a characteristic downfield shift. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. oregonstate.edu The remaining five signals correspond to the CH₂ groups of the cyclohexane ring. The chemical shifts are influenced by the proximity to the electronegative bromine and carboxyl substituents.

Below are the expected chemical shift ranges for this compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Cyclohexane Ring Protons (-CH₂) | 1.2 - 2.5 | Complex Multiplets |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| C-Br | 55 - 75 |

| Cyclohexane Ring Carbons (-CH₂) | 20 - 40 |

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for real-time monitoring of the synthesis of this compound. nih.gov This technique allows for the tracking of reactant consumption and product formation without the need for sample extraction, providing immediate kinetic and mechanistic data. researchgate.netresearchgate.net

When synthesizing this compound, for instance via the Hell-Volhard-Zelinsky reaction from cyclohexanecarboxylic acid, an in situ IR probe can be inserted directly into the reaction vessel. The reaction progress can be followed by monitoring specific vibrational frequencies.

Key spectral changes to monitor include:

Disappearance of the α-C-H stretch: The starting material, cyclohexanecarboxylic acid, has a C-H bond at the alpha position (C1). The disappearance of its characteristic stretching and bending frequencies indicates the progress of α-bromination.

Changes in the Carbonyl (C=O) band: The initial carboxylic acid will show a strong C=O stretch (around 1700-1725 cm⁻¹). During the reaction, an intermediate acyl bromide is formed, which has a C=O stretch at a higher frequency (around 1800 cm⁻¹). masterorganicchemistry.com Monitoring the appearance and disappearance of this intermediate peak, followed by the appearance of the final product's C=O peak, provides detailed mechanistic insight.

Appearance of the C-Br stretch: The formation of the carbon-bromine bond in the product can be observed by the appearance of a new absorption band in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | Remains present throughout |

| C=O (Acyl Bromide Intermediate) | Stretching | ~1800 | Appears and then disappears |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Shifts upon conversion to product |

| C-Br | Stretching | 500 - 600 | Appears and intensifies |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for accurately assessing its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. colostate.edu These properties can lead to poor peak shape, low sensitivity, and strong adsorption onto the GC column. researchgate.net